molecular formula C17H14N2O3 B2540690 2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1212396-81-0

2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2540690
CAS No.: 1212396-81-0
M. Wt: 294.31
InChI Key: FDRYJBYIRWGIHR-UHFFFAOYSA-N
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Description

2,3-Diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a heterocyclic compound that features a unique fusion of pyrrolo and isoxazole rings.

Mechanism of Action

Target of Action

The primary target of 2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is acetylcholinesterase (AChE) . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the regulation of nerve signal transmission at synapses.

Mode of Action

This compound interacts with acetylcholinesterase by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at nerve synapses. This results in enhanced cholinergic nerve transmission.

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine concentration at synapses, enhancing cholinergic nerve transmission . This can result in improved cognition and memory, making the compound potentially useful in the management of Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves a multi-step process:

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogenation or nitration can be achieved using reagents like halogens or nitric acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitric acid.

Major Products:

    Oxidation: Oxo derivatives.

    Reduction: Reduced analogs.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,3-Diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione has several applications in scientific research:

Comparison with Similar Compounds

    Isoxazole Derivatives: Compounds like 3-phenylisoxazole and 5-methylisoxazole share structural similarities and exhibit similar biological activities.

    Pyrrolo Derivatives: Compounds such as pyrrolo[2,3-d]pyrimidine and pyrrolo[3,4-b]quinoline also share the pyrrolo ring structure and have comparable pharmacological properties.

Uniqueness: 2,3-Diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is unique due to its dual ring system, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase with high specificity makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-16-13-14(11-7-3-1-4-8-11)19(12-9-5-2-6-10-12)22-15(13)17(21)18-16/h1-10,13-15H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRYJBYIRWGIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3C(C(=O)NC3=O)ON2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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